2-(4-Cinnamoylphenoxy)acetic acid
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Overview
Description
2-(4-Cinnamoylphenoxy)acetic acid is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.295. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(4-Cinnamoylphenoxy)acetic acid is Smurf1, a protein involved in bone morphogenetic protein (BMP) signaling . Smurf1 ubiquitinates BMP downstream molecules for degradation .
Mode of Action
This compound effectively inhibits Smurf1 activity, which in turn increases BMP signaling . This interaction results in an enhancement of osteogenic differentiation .
Biochemical Pathways
The inhibition of Smurf1 by this compound affects the BMP signaling pathway . This pathway is essential for osteogenesis, and its enhancement leads to increased bone formation .
Pharmacokinetics
It is known that the compound is soluble in most organic solvents, such as ethanol and dimethyl sulfoxide , which may influence its absorption and distribution in the body.
Result of Action
The inhibition of Smurf1 by this compound leads to improved BMP signaling and osteogenic differentiation . This results in enhanced local bone formation during spinal fusion . When conjugated to an osteoblast-targeting and penetrating oligopeptide (DSS)6, this compound promotes systemic bone formation .
Action Environment
It is known that the compound is relatively stable at room temperature , which may influence its efficacy and stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
2-(4-Cinnamoylphenoxy)acetic acid has been found to interact with Smurf1, a HECT-type E3 ubiquitin ligase . Smurf1 ubiquitinates Bone Morphogenetic Protein (BMP) downstream molecules for degradation . This compound effectively inhibits Smurf1 activity, thereby enhancing BMP signaling .
Cellular Effects
In cellular contexts, this compound has been shown to enhance local bone formation during spinal fusion in mouse models . This is achieved by increasing BMP signaling, which is essential for osteogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Smurf1 activity . By inhibiting Smurf1, this compound prevents the degradation of BMP downstream molecules, leading to an increase in BMP signaling .
Dosage Effects in Animal Models
In animal models, this compound has been shown to promote systemic bone formation . The effects of varying dosages of this compound in animal models have not been extensively studied.
Chemical Reactions Analysis
2-(4-Cinnamoylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives[][1].
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products[][1].
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under suitable conditions[][1].
Scientific Research Applications
2-(4-Cinnamoylphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions[][1].
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties[][1].
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs[][1].
Industry: It is used in the production of pharmaceuticals, pesticides, and dyes[][1].
Comparison with Similar Compounds
2-(4-Cinnamoylphenoxy)acetic acid can be compared with other similar compounds such as:
Phenoxyacetic acid: While both compounds contain the phenoxy group, this compound has an additional cinnamoyl group, which imparts unique properties and potential biological activities[][1].
Cinnamic acid: This compound shares the cinnamoyl group with this compound, but lacks the phenoxyacetic acid moiety, resulting in different chemical and biological properties[][1].
Properties
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-16(11-6-13-4-2-1-3-5-13)14-7-9-15(10-8-14)21-12-17(19)20/h1-11H,12H2,(H,19,20)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZMBMJGILTZSR-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.